DA-3003-2

Description

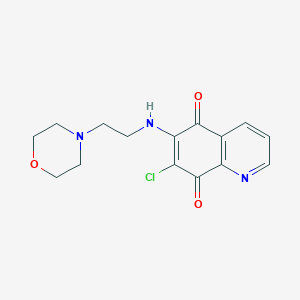

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTBDMBBPVNDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry Methodologies for Da 3003 2 Investigation

In Silico Design and Optimization Strategies for DA-3003-2 Analogues

The design of novel analogues of this compound, a quinoline-5,8-dione derivative, has been heavily reliant on computational strategies. These approaches are broadly categorized into structure-based and ligand-based methods, both of which have been instrumental in the development of this class of inhibitors.

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the biological target, in this case, the Cdc25 phosphatases, to design and optimize inhibitors. The availability of crystal structures for Cdc25, particularly Cdc25B, has paved the way for detailed SBDD studies.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. For this compound and its analogues, molecular docking has been pivotal in understanding their interaction with the Cdc25B active site and a nearby allosteric pocket.

Early computational work by Lavecchia and colleagues in 2006 utilized programs like AUTODOCK and GOLD to model the interactions of quinone-based inhibitors with Cdc25B. nih.gov These studies provided initial hypotheses about the binding modes. Subsequent, more detailed investigations focused on the regioisomer of this compound, NSC 663284 (6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione), to elucidate the binding site. Through docking and molecular dynamics simulations, a shallow pocket situated between the C-terminal helix and the catalytic site of Cdc25B was identified as the most probable and stable binding location for this class of inhibitors. sci-hub.se This binding mode is thought to prevent the protein substrate from accessing the active site. sci-hub.se

Key interactions identified through these simulations involve specific amino acid residues within the binding pocket. The following table summarizes the crucial interactions observed in docking studies of NSC 663284 with Cdc25B, which are considered highly relevant for this compound as well.

| Interacting Residue | Interaction Type |

| Tyr428 | Hydrogen Bond |

| Arg482 | Hydrogen Bond, Electrostatic |

| Thr547 | Hydrogen Bond |

| Ser549 | Hydrogen Bond |

| Table 1: Key amino acid residues in the Cdc25B binding pocket interacting with quinoline-dione inhibitors as identified by molecular docking and dynamics simulations. sci-hub.se |

Furthermore, computational electrostatic potential mapping has been employed to rationalize the observed 3-fold lower in vitro activity of this compound compared to its regioisomer, NSC 663284. researchgate.net These calculations suggested that an electron-deficient 7-position on the quinoline (B57606) scaffold is crucial for maximal inhibitory activity, a feature more pronounced in NSC 663284. researchgate.net

De novo design is a computational strategy that builds novel molecular structures from scratch, typically by assembling small molecular fragments within the constraints of a target's active site. This approach has been applied to the discovery of novel Cdc25 phosphatase inhibitors. ethz.ch

One strategy involves screening fragment libraries, such as those from the ZINC database, to identify optimal fragments that can bind to different regions of the target protein. ethz.ch For Cdc25B, this has led to the design of novel scaffolds that occupy both the catalytic pocket and a nearby "swimming pool" region, connected by a linker. The process typically involves:

Fragment Identification: Screening databases for small molecular fragments that have favorable interactions with specific subpockets of the Cdc25B active site.

Fragment Linking or Growing: Computationally connecting these fragments or growing them to create larger, more complex molecules.

Scoring and Optimization: Evaluating the designed molecules for their predicted binding affinity, drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and synthetic feasibility.

Software like LigBuilder has been utilized in the de novo design of Cdc25 inhibitors, demonstrating the ability to generate novel chemical entities with potential therapeutic value. researchgate.net

In the absence of a high-resolution crystal structure of the target or as a complementary approach to SBDD, Ligand-Based Drug Design (LBDD) methods are employed. These techniques rely on the knowledge of a set of molecules that are active against the target of interest.

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a molecule to bind to a specific target and elicit a biological response. For the development of this compound analogues, pharmacophore models have been generated based on a series of known Cdc25 inhibitors.

These models are created by aligning a set of active molecules and identifying the common spatial arrangement of their chemical features. A study aimed at discovering novel Cdc25 inhibitors defined a minimal common pharmacophore from established inhibitors, including those with a quinone scaffold. nih.govmdpi.com This pharmacophore model was then used as a 3D query to screen virtual libraries of compounds to identify new potential inhibitors. nih.govmdpi.com

The essential features of a pharmacophore for quinoline-dione based Cdc25 inhibitors typically include:

Aromatic ring features corresponding to the quinoline core.

Hydrogen bond acceptor features associated with the dione (B5365651) oxygens.

A hydrogen bond donor/acceptor feature related to the amino side chain.

Specific spatial constraints defining the distances and angles between these features.

The following table outlines the general pharmacophoric features considered crucial for the activity of this class of compounds.

| Pharmacophoric Feature | Role in Binding |

| Aromatic Ring System | Pi-stacking interactions with aromatic residues in the binding pocket. |

| Hydrogen Bond Acceptors (Quinone Oxygens) | Formation of hydrogen bonds with residues like Arg479. nih.gov |

| Hydrogen Bond Donor/Acceptor (Side Chain) | Interaction with the protein surface and contributing to specificity. |

| Table 2: General pharmacophoric features for quinoline-dione based Cdc25 inhibitors. |

Ligand similarity searching involves finding molecules with similar properties (e.g., 2D structure, 3D shape, electrostatic potential) to a known active compound. This approach has been used to expand the chemical space around the quinoline-dione scaffold.

Scaffold hopping is a more advanced LBDD technique that aims to identify molecules with different core structures (scaffolds) but similar biological activity to a known lead compound. The goal is often to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For quinoline-dione based Cdc25 inhibitors, scaffold hopping has been explored as a strategy to move away from the quinone core, which can sometimes be associated with non-specific activity due to redox cycling.

Examples of scaffold hopping from the quinoline-dione core could involve replacing the quinoline ring system with other heterocyclic systems while maintaining the key pharmacophoric features identified through modeling. This can lead to the discovery of entirely new classes of Cdc25 inhibitors.

Ligand-Based Drug Design (LBDD) Approaches

Virtual Screening Applications for this compound Analogues

Virtual screening is a cornerstone of computational drug discovery, allowing researchers to evaluate large collections of compounds for their potential to bind to a biological target. caymanchem.com This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For targets like Cdc25, where structural information is available, structure-based virtual screening (SBVS) is a primary tool for identifying novel inhibitor scaffolds. researchgate.net

The development of a robust high-throughput virtual screening (HTVS) protocol is the first step in identifying new chemical entities. For a target such as Cdc25B, this involves preparing a high-resolution 3D structure of the protein and defining the active site for docking calculations. researchgate.net Large chemical databases, potentially containing millions of compounds, are then computationally docked into this site.

A typical HTVS workflow involves several stages, from initial library preparation to the final selection of hits, as detailed in the table below.

| Step | Description | Computational Tools Often Used | Objective |

| 1. Target Preparation | The 3D crystal structure of the target protein (e.g., Cdc25B) is obtained and prepared. This includes adding hydrogen atoms, assigning protonation states, and defining the binding site grid. | AutoDock Tools, Schrödinger Maestro, MOE | Prepare a high-quality receptor model for docking. |

| 2. Ligand Library Preparation | Large compound libraries (e.g., ZINC15, NCI) are prepared by generating 3D conformations and assigning appropriate chemical properties for each molecule. | Open Babel, RDKit, LigPrep | Create a diverse set of drug-like molecules ready for screening. |

| 3. Docking and Scoring | Each ligand from the library is docked into the target's active site. A scoring function then estimates the binding affinity, ranking the compounds. | AutoDock, Glide, GOLD | Predict the binding pose and rank potential binders from a large library. |

| 4. Hit Selection & Filtering | Top-scoring compounds are selected. They are often filtered based on drug-likeness (e.g., Lipinski's Rule of Five), and visual inspection of the binding poses. | Custom scripts, Canvas, FAF-Drugs4 | Narrow down the list to a manageable number of promising candidates for experimental validation. |

This interactive table outlines the typical stages in developing a High-Throughput Virtual Screening (HTVS) protocol.

Studies have successfully utilized HTVS by docking over two million compounds into the Cdc25B active site, leading to the identification of multiple novel inhibitors with micromolar activity. researchgate.net This demonstrates the power of HTVS in exploring vast chemical space to find starting points for inhibitors related to the quinoline-dione scaffold of this compound.

Following the identification of initial hits from an HTVS campaign, the next step is often the design and screening of a focused library. This involves creating a smaller, more specialized collection of compounds based on the chemical scaffold of a promising hit, such as the quinoline-dione core of this compound. The goal is to explore the structure-activity relationship (SAR) around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The design of a focused library for this compound analogues would involve systematically modifying specific substitution points on the core structure. Computational analysis guides the selection of which chemical groups to introduce at these points to enhance interactions with key residues in the Cdc25 active site. This targeted approach increases the probability of discovering compounds with significantly improved activity compared to the original hit.

Advanced Molecular Modeling and Simulation Studies of this compound

Once a potent inhibitor like this compound is identified, advanced molecular modeling techniques are employed to gain a deeper understanding of its mechanism of action at an atomic level. These simulations provide insights into the dynamic nature of the ligand-target complex, the precise energetics of binding, and the electronic properties governing the interaction.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For the this compound-Cdc25 complex, MD simulations can reveal how the inhibitor and protein interact and adapt to each other in a dynamic environment. researchgate.net These simulations, often run for hundreds of nanoseconds, provide crucial information on the stability of the binding pose predicted by docking and can identify key interactions that are maintained throughout the simulation.

Key analyses from MD simulations are summarized in the following table.

| Analysis Metric | Description | Insight Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over time. | Assesses the overall stability of the protein and the ligand's binding pose. A stable RMSD suggests the complex has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms during the simulation. | Identifies flexible or rigid regions of the protein and the ligand, highlighting which parts are most involved in the interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | Determines the key hydrogen bond interactions that stabilize the complex and their persistence over time. |

This interactive table details common analyses performed after Molecular Dynamics (MD) simulations to assess binding stability.

While docking provides a rank-ordering of potential ligands, free energy calculations offer a more quantitative prediction of binding affinity (ΔG_bind). medchemexpress.comnih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energy from snapshots of an MD simulation trajectory. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, to provide a more accurate assessment of how tightly a ligand binds to its target. Such calculations are critical for prioritizing lead compounds and guiding their optimization.

For inhibitors that may form covalent bonds or whose interactions are heavily influenced by electronic effects, Quantum Mechanics (QM) methods are essential. QM calculations can model the electronic structure of the active site and the ligand, providing detailed information about bond formation and breaking. Given the computational cost of QM, a hybrid QM/Molecular Mechanics (MM) approach is often used for large systems like proteins. In a QM/MM simulation, the chemically active region (e.g., the ligand and key active site residues) is treated with a high-accuracy QM method, while the rest of the protein is treated with a more efficient MM force field.

For the quinoline-dione class of inhibitors, which includes this compound, understanding the electronic properties is crucial. A study on a closely related regioisomer used computational electrostatic potential mapping, a QM-based technique, to rationalize the observed inhibitor activity, suggesting that an electron-deficient region on the molecule was key for maximal potency. acs.org This highlights the importance of QM/MM methods in elucidating the precise electronic mechanisms that drive the inhibitory action of this compound.

A thorough investigation of scientific databases and public domain resources reveals no specific chemical compound designated as "this compound." This identifier does not correspond to a recognized substance in the available chemical and biomedical literature.

Consequently, it is not possible to generate an article detailing the computational chemistry methodologies, specifically the integration of machine learning and artificial intelligence, for a compound that is not documented. The required sections on predictive modeling for biological activity, receptor engagement, and the use of generative models for analogue design cannot be created without foundational information on the compound's structure, properties, and known biological targets.

Therefore, the requested article focusing on "this compound" cannot be provided due to the absence of any referenceable scientific data for this specific compound.

Synthetic Strategies and Methodologies for Da 3003 2 and Its Analogues

Chemical Synthesis Approaches for DA-3003-2 Scaffold Construction

The core structure of this compound presents a significant synthetic challenge, necessitating a carefully planned approach to achieve its assembly with high efficiency and control. The following sections detail the key aspects of its synthesis.

Retrosynthetic Analysis and Key Disconnections for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com This process involves identifying key bonds that can be disconnected, corresponding to reliable and well-established chemical reactions. ucd.ie For a molecule like this compound, key disconnections would likely be made at the bonds connecting the heterocyclic rings and the side chain. The general principles of retrosynthesis suggest that disconnections next to heteroatoms like nitrogen or oxygen are often advantageous as they correspond to common bond-forming reactions such as nucleophilic substitution or condensation reactions. amazonaws.com

A plausible retrosynthetic strategy for this compound would involve disconnecting the morpholine-containing side chain from the tricyclic core. This leads to two key fragments: the tricyclic quinone-like scaffold and a suitable morpholine-containing building block. Further disconnection of the tricyclic system would likely proceed by breaking it down into simpler aromatic precursors. The specific reagents and reaction conditions for these transformations would be chosen to ensure high yields and minimize the formation of byproducts.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules to avoid the formation of unwanted isomers and simplify purification. For this compound, which possesses multiple reactive sites, chemoselectivity is crucial. This involves choosing reagents and conditions that selectively react with one functional group in the presence of others.

Regioselectivity, or the control of the position of a chemical reaction, is also a key consideration in the construction of the this compound scaffold. The specific placement of substituents on the aromatic rings is critical for its biological activity. Stereoselectivity, while not immediately apparent from the 2D structure of this compound, could become a factor if chiral analogues were to be synthesized. The use of chiral catalysts or auxiliaries would be essential in such cases to control the three-dimensional arrangement of atoms.

Diversification Strategies for this compound Analogue Libraries

To explore the structure-activity relationship (SAR) and optimize the biological properties of this compound, the synthesis of a diverse library of analogues is essential. This involves systematically modifying different parts of the molecule.

Scaffold Modification and Functional Group Interconversions

One approach to generating analogues is through the modification of the core scaffold itself. This could involve altering the substitution pattern on the aromatic rings or modifying the heterocyclic core. Functional group interconversions on the periphery of the molecule are another powerful strategy. For example, the morpholine (B109124) moiety could be replaced with other nitrogen-containing heterocycles to probe the importance of this group for biological activity. These modifications can be achieved by applying a wide range of well-established chemical transformations to the core this compound structure or to key intermediates in its synthesis.

Combinatorial Chemistry and Parallel Synthesis Techniques

To rapidly generate a large number of analogues, combinatorial chemistry and parallel synthesis techniques are often employed. These methods allow for the simultaneous synthesis of multiple compounds in a systematic manner. In the context of this compound, a combinatorial approach could involve reacting a common intermediate, such as the tricyclic core, with a diverse set of building blocks, such as a library of different amines or heterocycles. This would lead to a library of analogues with variations in the side chain. Parallel synthesis, where multiple reactions are run simultaneously in separate reaction vessels, would facilitate the efficient production and screening of these new compounds.

Sustainable and Efficient Synthetic Protocols for this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For a multi-step synthesis, such as that required for this compound, these principles can be applied at various stages, from the choice of starting materials to the final purification steps.

A plausible synthetic approach to this compound would involve the initial synthesis of a substituted quinoline (B57606), followed by oxidation to the quinone, and subsequent functionalization. The application of green chemistry principles to such a pathway could include:

Use of Greener Solvents and Catalysts: Traditional quinoline syntheses, like the Friedländer or Skraup reactions, often rely on harsh conditions and hazardous reagents. nih.govnih.gov Modern approaches are exploring the use of more benign solvents, such as water or ethanol, and recyclable catalysts. acs.org For instance, the oxidation of an 8-hydroxyquinoline (B1678124) precursor to the corresponding quinoline-5,8-dione has been achieved using clean catalytic systems like FePcS–SiO2 with tBuOOH, which offers a greener alternative to stoichiometric heavy metal oxidants. acs.org The use of ultrasound irradiation has also been reported as a method to promote the synthesis of 7-chloroquinoline (B30040) derivatives, often leading to shorter reaction times and higher yields with less energy consumption. semanticscholar.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are key green chemistry technologies that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govsemanticscholar.org These techniques have been successfully applied to the synthesis of various quinoline derivatives and could be adapted for the production of this compound intermediates.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure minimizes the need for intermediate isolation and purification steps, which in turn reduces solvent usage and waste generation. acs.org The synthesis of substituted quinolines from simple starting materials like anilines and carbonyl compounds has been achieved using one-pot methods with nanocatalysts, which also offer the benefit of easy recovery and reuse. acs.orgnih.gov

The table below outlines potential green chemistry modifications for a hypothetical synthesis of this compound.

| Synthetic Step | Traditional Method | Potential Green Chemistry Alternative | Green Principle Addressed |

| Quinoline Core Synthesis | Friedländer or Skraup synthesis using strong acids and high temperatures. | Nanocatalyst-mediated one-pot synthesis in a green solvent (e.g., ethanol). acs.org | Safer solvents, energy efficiency, catalysis. |

| Oxidation to Quinone | Stoichiometric oxidation with chromates or other heavy metals. | Aerobic oxidation using a recyclable catalyst (e.g., Fe-based) and a green oxidant like O2 or H2O2. acs.orgorganic-chemistry.org | Safer reagents, waste prevention. |

| Amination | Nucleophilic substitution using an excess of the amine in a high-boiling polar aprotic solvent like DMF. | Ultrasound-assisted reaction or using a recyclable base in a biodegradable solvent. ijpsjournal.comsemanticscholar.org | Energy efficiency, use of renewable feedstocks (if solvent is bio-based). |

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edujocpr.com The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, with no byproducts.

Reaction Types: Addition and rearrangement reactions are inherently 100% atom-economical. scranton.edu Substitution and elimination reactions, which are common in the synthesis of heterocyclic compounds, generate byproducts and thus have lower atom economies.

Catalysis: The use of catalysts is highly beneficial from an atom economy perspective. Catalysts are used in sub-stoichiometric amounts and are not consumed in the reaction, so they are not included in the atom economy calculation of reactants to products. rsc.org This is a significant advantage over using stoichiometric reagents that end up as waste.

Let's consider a simplified, hypothetical final amination step in the synthesis of this compound, where a precursor like 6,7-dichloroquinoline-5,8-dione (B1222834) reacts with 2-morpholinoethan-1-amine.

Reaction: C₉H₃Cl₂NO₂ (6,7-dichloroquinoline-5,8-dione) + C₆H₁₃NO (2-morpholinoethan-1-amine) → C₁₅H₁₆ClN₃O₃ (this compound) + HCl (byproduct)

To calculate the percent atom economy for this step:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the calculation for this hypothetical reaction.

| Compound | Formula | Molecular Weight ( g/mol ) |

| This compound (Desired Product) | C₁₅H₁₆ClN₃O₃ | 321.76 |

| 6,7-dichloroquinoline-5,8-dione (Reactant 1) | C₉H₃Cl₂NO₂ | 228.03 |

| 2-morpholinoethan-1-amine (Reactant 2) | C₆H₁₃NO | 131.17 |

Calculation:

% Atom Economy = (321.76 / (228.03 + 131.17)) x 100 % Atom Economy = (321.76 / 359.20) x 100 % Atom Economy ≈ 89.58%

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Da 3003 2 Series

Theoretical Frameworks of SAR and QSAR Applied to DA-3003-2

The foundational principle of SAR and QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For this compound, which is chemically identified as 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, the theoretical framework involves analyzing the contributions of its distinct structural components: the quinoline-5,8-dione core, the chloro substituent at position 7, and the morpholinoethylamino side chain at position 6.

QSAR models build upon this by establishing a mathematical correlation between a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the observed biological activity. For the broader class of quinoline-5,8-dione derivatives, studies have shown that electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO), and global reactivity parameters like electronegativity and molecular hardness, are significant predictors of their anti-proliferative and anti-inflammatory activities. These theoretical models suggest that the electrophilic nature of the quinone ring is crucial for its interaction with the target enzyme, likely through a Michael addition reaction with a cysteine residue in the active site of Cdc25 phosphatases.

Experimental Approaches for SAR Determination of this compound Analogues

Experimental SAR studies are essential for validating theoretical predictions and for the empirical discovery of key structural features. This typically involves the synthesis of a series of analogues with systematic modifications to the parent structure, followed by biological evaluation.

Systematic Modification and Bioassay Evaluation of this compound Derivatives

While specific and extensive public data on the systematic modification of this compound is limited, general SAR trends for Cdc25 inhibitors with a quinone core provide valuable insights. Modifications would typically involve:

The biological evaluation of these derivatives would involve in vitro assays to determine their inhibitory activity against Cdc25 isoforms (A, B, and C) and cytotoxicity assays against various cancer cell lines to assess their anti-proliferative effects.

Identification of Structural Moieties Critical for Biological Activity

Based on studies of related quinone-based Cdc25 inhibitors, several structural moieties are considered critical for biological activity:

The following table summarizes the key structural components of this compound and their hypothesized roles in its biological activity.

| Structural Moiety | Position | Hypothesized Role in Biological Activity |

| Quinoline-5,8-dione | Core Scaffold | Pharmacophore; covalent interaction with Cdc25 active site cysteine. |

| Morpholinoethylamino | 6 | Potency and selectivity modulation; interaction with binding pocket. |

| Chloro | 7 | Enhancement of electrophilicity and reactivity of the quinone core. |

Computational Modeling of SAR/QSAR for this compound

Computational approaches, including molecular docking and the development of QSAR models, are instrumental in understanding the molecular basis of this compound's activity and in guiding the design of new analogues.

Development of Quantitative Models Relating Structure to Biological Response

For the class of 5,8-quinolinequinone derivatives, QSAR models have been developed using multiple linear regression analysis. These models have demonstrated that parameters such as the electrophilic index, ionization potential, and the energy of the LUMO are strongly correlated with anti-proliferative activity. A higher electrophilic index and a lower LUMO energy generally correspond to increased activity, which is consistent with the proposed mechanism of action involving nucleophilic attack by the enzyme. The dipole moment has also been identified as a relevant descriptor, with compounds exhibiting higher dipole moments often showing greater biological activity.

Application of Machine Learning Algorithms for SAR Prediction

While specific applications of machine learning to this compound are not extensively documented, machine learning techniques are increasingly being used in the broader field of drug discovery for SAR prediction. Algorithms such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can be trained on datasets of known Cdc25 inhibitors to build predictive models. These models can then be used to screen virtual libraries of compounds and predict the biological activity of novel this compound analogues before their synthesis, thereby accelerating the drug discovery process. For quinoline (B57606) derivatives in general, QSAR models developed using machine learning have shown good predictive capabilities for various biological activities.

Analysis of Structure-Activity Landscapes for this compound Series

The structure-activity landscape of the this compound series, which belongs to the quinolinedione class of Cdc25 phosphatase inhibitors, provides valuable insights into the structural requirements for potent biological activity. Analysis of this compound and its analogs reveals that even minor structural modifications can significantly impact their inhibitory potency and selectivity.

This compound is identified as 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione. nih.gov Its biological activity is closely related to its regioisomer, NSC 663284, which is 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione. nih.govacs.org Studies have shown that NSC 663284 is a potent inhibitor of Cdc25 phosphatases, exhibiting mixed competitive kinetics against Cdc25A, Cdc25B2, and Cdc25C with Ki values of 29, 95, and 89 nM, respectively. acs.org In comparison, this compound's regioisomer, NSC 663284, was found to be more selective against Cdc25B2 compared to other phosphatases like VHR or PTP1B. nih.gov Specifically, NSC 663284 was 20- and 450-fold more selective for Cdc25B2 over VHR and PTP1B, respectively. acs.org

The difference in activity between these two regioisomers underscores the importance of the substituent positions on the quinoline-5,8-dione core. Computational electrostatic potential mapping has suggested that an electron-deficient 7-position is crucial for maximal inhibitory activity. acs.org This highlights a steep activity cliff in the structure-activity landscape, where the transposition of the chloro and the morpholin-4-ylethylamino groups between positions 6 and 7 leads to a significant change in inhibitory potency.

The broader class of quinone-based Cdc25 inhibitors demonstrates that the quinone core is a key pharmacophoric feature, likely involved in the inhibition mechanism through interactions with the catalytic site of the enzyme. nih.govresearchgate.net The antiproliferative activity of this compound has been demonstrated in prostate cancer cell lines, where it induces cell cycle arrest at the G2/M phase. nih.gov This cellular effect is a direct consequence of Cdc25 inhibition, leading to the hyperphosphorylation of the cyclin-dependent kinase Cdc2 at Tyr15. nih.gov

Interactive Table of this compound and Related Quinolinedione Analogs:

| Compound Name | Structure | Target | Activity/Selectivity |

|---|---|---|---|

| This compound | 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | Cdc25 | Induces G2/M arrest in PC-3 cells |

| NSC 663284 | 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | Cdc25A, B2, C | Ki = 29, 95, 89 nM respectively; 20-fold selective for Cdc25B2 over VHR |

Elucidation of Pharmacophoric Features and Binding Hypotheses for this compound

The pharmacophoric features of the this compound series can be inferred from computational modeling and structure-activity relationship studies of related quinone-based Cdc25 inhibitors. A general pharmacophore model for this class of compounds highlights the essential structural motifs required for effective binding and inhibition of Cdc25 phosphatases.

Key Pharmacophoric Features:

Quinone Core: The quinoline-5,8-dione scaffold is a critical feature. The electrophilic nature of the dione (B5365651) moiety is believed to be important for the inhibitory mechanism, potentially through interactions with the catalytic cysteine residue in the active site of Cdc25. nih.govresearchgate.net

Electron-Withdrawing Group: The presence of an electron-withdrawing group, such as the chlorine atom at the 7-position in this compound, appears to be crucial for enhancing inhibitory potency. Computational studies on the regioisomeric pair (this compound and NSC 663284) suggest that an electron-deficient 7-position contributes to maximal activity. acs.org

Amino Side Chain: The (2-morpholin-4-ylethylamino) group at the 6-position likely plays a role in establishing key interactions within the binding pocket, potentially through hydrogen bonding or electrostatic interactions, and contributing to selectivity.

Binding Hypothesis:

Based on molecular modeling of related quinone inhibitors, a plausible binding hypothesis for this compound at the Cdc25 active site can be formulated. It is proposed that these inhibitors bind directly to the catalytic domain of Cdc25. nih.gov

Molecular docking studies of compounds with a similar naphthoquinone scaffold have identified potential binding modes within the catalytic site of Cdc25B. nih.govresearchgate.net These models suggest that the quinone moiety can be accommodated in the active site, in proximity to the catalytic cysteine residue. The binding is likely stabilized by a network of interactions with key amino acid residues.

Mechanism of Action Moa Studies for Da 3003 2

Identification and Validation of Molecular Targets of DA-3003-2

This compound, also known as NSC663285, is recognized as a potent and selective inhibitor of the Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases. medchemexpress.com These enzymes are crucial regulators of the cell cycle, and their overexpression is common in various human cancers. The identification of Cdc25 as the primary target of this compound was a significant step in understanding its antiproliferative properties.

While comprehensive proteomic and genomic profiling studies specifically for the initial target discovery of this compound are not extensively detailed in publicly available literature, the identification of Cdc25 as its target was likely achieved through targeted screening of compound libraries against known enzymatic targets. This approach is common for identifying inhibitors of well-characterized enzyme families like Cdc25. The focus of research on this compound and its closely related regioisomer, NSC 663284, has been more on the characterization of their interaction with the already-identified Cdc25 target rather than broad, untargeted screening.

Evidence for the direct engagement of the Cdc25 catalytic site by quinoline-5,8-dione compounds is well-established. For instance, NSC 663284, a regioisomer of this compound, has been shown to bind directly to the catalytic domain of Cdc25. researchgate.net Mass spectrometry analysis revealed that NSC 663284 forms a covalent bond with serine residues within the active site loop of the Cdc25A catalytic domain. researchgate.net Given the structural similarity, a comparable mechanism of direct binding is strongly inferred for this compound.

Elucidation of this compound's Molecular and Cellular MoA

The molecular and cellular mechanism of action of this compound is a direct consequence of its inhibition of Cdc25 phosphatases. This inhibition leads to a cascade of events that ultimately result in cell cycle arrest and the prevention of cancer cell proliferation.

The primary molecular target of this compound is the intracellular enzyme family of Cdc25 phosphatases. Based on the available scientific literature, the mechanism of action of this compound is not receptor-mediated. Its effects are initiated by its direct interaction with and inhibition of these intracellular enzymes, which are key regulators of the cell cycle.

This compound is a potent inhibitor of the Cdc25 family of phosphatases. While specific kinetic data for this compound is limited in the available literature, extensive studies on its regioisomer, NSC 663284, provide significant insights. NSC 663284 is characterized as a potent, cell-permeable, and irreversible inhibitor of all Cdc25 isoforms, with a preference for Cdc25A. caymanchem.com It exhibits mixed-competitive kinetics against Cdc25A, Cdc25B, and Cdc25C. medchemexpress.com

The inhibitory concentrations for NSC 663284 are in the nanomolar range, highlighting its potency. This irreversible and potent inhibition of Cdc25 activity is central to its biological effects. The table below summarizes the inhibitory activity of NSC 663284 against Cdc25 isoforms.

| Isoform | IC₅₀ (nM) | Kᵢ (nM) | Type of Inhibition |

|---|---|---|---|

| Cdc25A | 29 | 29 | Mixed-Competitive, Irreversible |

| Cdc25B2 | 95 | 95 | Mixed-Competitive, Irreversible |

| Cdc25C | 89 | 89 | Mixed-Competitive, Irreversible |

The inhibition of Cdc25 by this compound directly impacts the cell cycle machinery. Cdc25 phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are the engines that drive the cell cycle. By inhibiting Cdc25, this compound prevents the activation of CDKs.

Specifically, treatment of prostate cancer cells (PC-3) with this compound leads to the hyperphosphorylation of Cdc2 at tyrosine 15 (Tyr15) within cyclin B1 and cyclin A complexes. This hyperphosphorylation is an inactive state for the CDK, leading to a halt in the cell cycle. Consequently, cells treated with this compound accumulate in the G2/M phase of the cell cycle. medchemexpress.com

The downstream signaling effects of this compound can be summarized as follows:

Inhibition of Cdc25: this compound directly inhibits the phosphatase activity of Cdc25A, B, and C.

Hyperphosphorylation of CDKs: This leads to the maintenance of inhibitory phosphorylation on CDK1 (also known as Cdc2), preventing its activation.

Cell Cycle Arrest: The inactivation of CDKs results in cell cycle arrest at the G2/M checkpoint. medchemexpress.com

Antiproliferative Activity: By halting the cell cycle, this compound prevents the proliferation of cancer cells, as demonstrated in PC-3 prostate cancer cells with an IC₅₀ value of 5 µM. medchemexpress.com

Unable to Generate Article: No Information Found for Chemical Compound “this compound”

Extensive searches for the chemical compound “this compound” have yielded no specific research findings, data, or scientific literature. As a result, it is not possible to generate the requested article focusing on its mechanism of action and biophysical characterization.

The provided outline requires detailed, scientifically accurate content regarding:

Cellular Phenotypic Screening to Map MoA

Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy)

Quantitative Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Without any available information on studies conducted with a compound designated as this compound, the creation of an evidence-based article that adheres to the specified structure and content inclusions is unachievable. The fundamental prerequisite for generating such an article is the existence of published scientific data, which appears to be absent for this particular compound identifier.

Therefore, the request to generate an English article on the chemical compound “this compound” cannot be fulfilled at this time.

Preclinical Research Methodologies for Da 3003 2 Efficacy Evaluation Excluding Toxicity and Clinical Studies

In Vitro Efficacy Assessment of DA-3003-2

In vitro studies form the foundational evidence of a compound's biological activity and mechanism of action. For this compound, these assessments are centered on its effects on cancer cell lines, particularly those relevant to its intended therapeutic area.

Cell-based assays are fundamental in determining the direct effects of this compound on cancer cells. The human prostate cancer cell line, PC-3, has been a key model in these investigations.

Antiproliferative Activity: The primary desired biological effect of an anti-cancer compound is the inhibition of tumor cell proliferation. The antiproliferative efficacy of this compound was investigated in asynchronous human prostate cancer PC-3 cells. nih.gov The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using an MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. In these studies, this compound demonstrated dose-dependent antiproliferative activity against PC-3 cells. nih.govmedchemexpress.com

Interactive Data Table: Antiproliferative Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| PC-3 | MTT Assay | 5 µM | nih.govmedchemexpress.com |

You can filter and sort the data by clicking on the table headers.

Cell Cycle Analysis: As a Cdc25 inhibitor, this compound is expected to interfere with the cell cycle. Cdc25 phosphatases are crucial for the activation of cyclin-dependent kinases (CDKs) that drive the transitions between different phases of the cell cycle. nih.gov Inhibition of Cdc25 is therefore predicted to cause cell cycle arrest. Flow cytometry analysis of PC-3 cells treated with this compound revealed an accumulation of cells in the G2/M phase of the cell cycle. nih.govmedchemexpress.com This finding is consistent with the role of Cdc25 in regulating the G2/M transition.

Mechanism of Action: To further elucidate the mechanism by which this compound induces G2/M arrest, its effect on the phosphorylation status of key cell cycle proteins was examined. Western blot analysis showed that treatment of PC-3 cells with this compound led to an increase in the phosphorylation of Cdc2 at tyrosine 15 (P-tyr15 Cdc2). nih.govmedchemexpress.com This hyperphosphorylation is an inactive state of Cdc2 and prevents cells from entering mitosis, thus confirming that this compound's mechanism of action involves the inhibition of Cdc25 and subsequent cell cycle arrest.

While studies utilizing primary cells or co-culture systems specifically for this compound have not been reported in the available scientific literature, these methodologies are crucial for a more comprehensive in vitro evaluation of anti-cancer compounds.

Primary Cells: Primary cells, which are isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. For a compound like this compound targeting prostate cancer, the use of primary prostate cancer cells would provide valuable insights into its efficacy in a context that more closely mirrors the cellular environment of a patient's tumor.

Co-culture Systems: Tumors are complex ecosystems composed of cancer cells and various stromal cells that contribute to the tumor microenvironment. Co-culture systems, where cancer cells are grown together with other cell types such as fibroblasts or immune cells, can simulate these interactions. Evaluating this compound in a co-culture model would help to understand how the tumor microenvironment might influence its efficacy and to identify potential synergistic or antagonistic interactions.

Advanced in vitro models such as organ-on-a-chip and 3D culture systems offer a more sophisticated platform for preclinical drug evaluation by mimicking the three-dimensional architecture and physiological conditions of human tissues.

3D Culture Models: Three-dimensional (3D) cell culture models, such as spheroids, can better replicate the cell-cell interactions and nutrient gradients found in solid tumors compared to traditional 2D cell cultures. nih.gov The evaluation of this compound in 3D prostate cancer spheroids would provide a more accurate prediction of its in vivo efficacy. Studies on other Cdc25 inhibitors have utilized 3D culture systems, demonstrating their feasibility and importance in assessing the anti-tumor effects of this class of compounds. nih.govjci.org

Organ-on-a-Chip: Organ-on-a-chip technology allows for the creation of microphysiological systems that can recapitulate the complex functions of human organs. A "prostate-cancer-on-a-chip" model could be used to study the effects of this compound in a dynamic environment that includes fluid flow and interactions with other cell types, providing a highly relevant preclinical model. At present, there is no published research detailing the use of organ-on-a-chip models for the evaluation of this compound.

In Vivo Efficacy Models for this compound

In vivo studies are essential to assess the therapeutic efficacy of a drug candidate in a whole-organism context. These studies provide critical information on a compound's ability to inhibit tumor growth in a living system.

The selection of an appropriate animal model is crucial for the in vivo evaluation of an anti-cancer agent. For a compound targeting prostate cancer, several models could be considered.

Xenograft Models: The most common in vivo models for cancer research are xenograft models, where human cancer cells are implanted into immunodeficient mice. For this compound, a subcutaneous xenograft model using PC-3 prostate cancer cells would be a logical choice, building upon the in vitro data. This model allows for the straightforward measurement of tumor growth over time and the assessment of the compound's ability to inhibit it. A related compound, DA-3003-1 (NSC 663284), has been evaluated in a human colon cancer HT29 xenograft model. iiarjournals.org

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop prostate cancer offer a more physiologically relevant model as the tumors arise in the context of a competent immune system and a natural tumor microenvironment. While more complex and time-consuming, these models can provide valuable insights into the efficacy of this compound in a more clinically relevant setting.

Currently, there are no published in vivo efficacy studies specifically for this compound.

A well-designed in vivo study is critical for obtaining reliable and interpretable results.

Experimental Design: In a typical xenograft study to evaluate this compound, immunodeficient mice would be inoculated with PC-3 cells. Once tumors reach a palpable size, the animals would be randomized into treatment and control groups. The treatment group would receive this compound, while the control group would receive a vehicle.

Endpoint Measurements: The primary endpoint for efficacy is typically the inhibition of tumor growth, which is monitored by measuring tumor volume at regular intervals. Other important endpoints include:

Tumor Weight: At the end of the study, tumors are excised and weighed.

Biomarker Analysis: Tumor tissue can be analyzed for biomarkers to confirm the mechanism of action of this compound in vivo. For example, the phosphorylation status of Cdc2 could be assessed by immunohistochemistry or Western blotting.

The lack of published in vivo data for this compound means that its efficacy in animal models remains to be determined. The rapid metabolism observed with the related compound DA-3003-1, which resulted in minimal antitumor activity in vivo, may have influenced the decision not to proceed with similar studies for this compound. iiarjournals.org

Pharmacodynamic Biomarker Analysis in Preclinical Specimens

Information regarding the specific pharmacodynamic biomarkers analyzed in preclinical specimens for this compound is not publicly documented. For a Cdc25 phosphatase inhibitor, it would be hypothesized that researchers would investigate biomarkers related to cell cycle arrest and apoptosis. This could involve the analysis of key proteins and their phosphorylation status within the cell cycle pathway.

Hypothetical Pharmacodynamic Biomarkers for a Cdc25 Inhibitor

| Biomarker Category | Potential Biomarkers | Rationale |

| Target Engagement | Phospho-Cdk1 (Tyr15) | Direct substrate of Cdc25; inhibition would lead to increased phosphorylation. |

| Cell Cycle Progression | Cyclin B1 levels, Ki-67 staining | Markers of G2/M phase arrest, which would be an expected outcome of Cdc25 inhibition. |

| Apoptosis Induction | Cleaved Caspase-3, PARP cleavage | Indicators of programmed cell death resulting from sustained cell cycle arrest. |

Without published studies, the actual biomarkers selected and the results of these analyses for this compound are unknown.

Integrated Preclinical Study Design for this compound

Details on the integrated preclinical study design for this compound have not been published. A typical integrated design for an anticancer agent would involve a strategic combination of in vitro and in vivo models to build a comprehensive understanding of the drug's efficacy.

Strategic Integration of In Vitro and In Vivo Data for Efficacy Prediction

The specific strategies used to integrate in vitro and in vivo data to predict the clinical efficacy of this compound are not available. Generally, researchers would establish the compound's activity in various cancer cell lines in vitro, determining parameters such as IC50 values. These findings would then inform the design of in vivo studies in animal models, such as xenograft models, to assess the compound's anti-tumor activity in a more complex biological system. The correlation between in vitro potency and in vivo tumor growth inhibition would be a critical aspect of predicting potential clinical success.

Illustrative Data Integration for Efficacy Prediction

| In Vitro Data Point | In Vivo Correlation | Predictive Value |

| IC50 in specific cancer cell lines | Tumor growth inhibition in corresponding xenograft models | Helps to identify potentially responsive cancer types. |

| Biomarker modulation in vitro | Similar biomarker changes in tumor tissue from animal models | Provides evidence of on-target activity in a living organism. |

As no specific data for this compound has been made public, a detailed and scientifically accurate account of its preclinical efficacy evaluation cannot be constructed. The information presented herein is based on general principles of preclinical drug development for compounds with a similar mechanism of action and should not be construed as factual data for this compound.

Analytical Characterization Methodologies for Da 3003 2 in Research

Chromatographic Techniques for Separation and Quantification of DA-3003-2

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of compounds. These methods would be pivotal in assessing the purity of this compound and in quantifying it in various matrices.

The separation in HPLC is achieved by injecting a sample mixture into a column packed with a stationary phase. A liquid solvent (mobile phase) is pumped through the column at high pressure, and the components of the mixture are separated based on their differential interactions with the stationary phase. nih.gov UHPLC operates on the same principles but utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures, resulting in faster analysis times and improved resolution. researchgate.netnih.gov

For the analysis of a compound like this compound, a reversed-phase HPLC or UHPLC method would likely be developed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile or methanol. core.ac.uk A gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure the efficient separation of this compound from any potential impurities or related substances. nih.gov Detection could be accomplished using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or a mass spectrometer for enhanced sensitivity and specificity.

Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides a nonpolar stationary phase for reversed-phase separation. The smaller particle size is typical for UHPLC, offering high resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute compounds from the column. |

| Gradient | 5% to 95% B over 10 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to ensure efficient separation. |

| Column Temperature | 40 °C | Controls viscosity and improves reproducibility of retention times. |

| Injection Volume | 5 µL | A small volume is used to prevent column overloading. |

| Detector | PDA at 254 nm / Mass Spectrometer | PDA for general detection of chromophoric compounds; MS for high sensitivity and mass confirmation. |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. hplc.sk For a non-volatile compound, GC analysis would require a derivatization step to convert it into a volatile and thermally stable derivative.

In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. nfogm.no The sample is injected into a heated port, vaporized, and carried by the gas through the column. Compounds are separated based on their boiling points and interactions with the stationary phase.

If this compound itself is not volatile, its application in GC would be limited unless it can be chemically modified (derivatized) to increase its volatility. This process could involve reactions such as silylation or acylation. The resulting derivative could then be analyzed to assess the presence of volatile impurities or for specific quantitative applications. Detection is commonly performed using a Flame Ionization Detector (FID) for organic compounds or a Mass Spectrometer (MS) for structural information and high selectivity. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. libretexts.org It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. ualberta.castackexchange.com

TLC involves a stationary phase of a thin layer of adsorbent material, such as silica gel or alumina, coated onto a flat, inert substrate like glass or plastic. researchgate.net A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and as it passes the sample spot, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. researchgate.net

For this compound, TLC would be a valuable tool for rapid purity checks during its synthesis and purification. oregonstate.edu By comparing the developed TLC plate of a sample to that of a pure standard, the presence of impurities can be quickly identified as additional spots. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification. ualberta.ca

Typical TLC Parameters for Purity Assessment of a Novel Compound

Spectroscopic Characterization of this compound

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It is a powerful tool for determining the structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. bham.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule.

NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei. The most commonly studied nuclei are ¹H (proton) and ¹³C. The resulting NMR spectrum provides information about the chemical environment of each nucleus, allowing for the deduction of the molecule's connectivity and stereochemistry. rsc.org

For the structural elucidation of this compound, a suite of NMR experiments would be conducted:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, helping to piece together the molecular structure by identifying which atoms are connected to each other. researchgate.net

The precise chemical shifts, coupling constants, and correlations observed in these spectra would be used to assemble the complete chemical structure of this compound. researchgate.net

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

In a mass spectrometer, a sample is ionized, and the resulting ions are separated according to their m/z ratio and detected. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the determination of the elemental composition of the molecule. rsc.org

When coupled with liquid chromatography (LC-MS), the components of a mixture are first separated by the LC system before being introduced into the mass spectrometer. mdpi.com This is particularly useful for analyzing complex mixtures and for confirming the identity of the peak corresponding to this compound in a chromatogram. researchgate.net

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific m/z are selected and then fragmented by collision with an inert gas. unito.it The resulting fragment ions are then analyzed. This fragmentation pattern is often unique to a particular molecular structure and can be used to confirm the identity of a compound and to elucidate its structure. nih.gov For this compound, LC-MS would provide its molecular weight, and MS/MS experiments would reveal characteristic fragmentation patterns, further confirming its proposed structure. mdpi.com

UV-Visible and Fluorescence Spectroscopy for Concentration and Electronic Transitions

UV-Visible Spectroscopy

UV-Visible spectroscopy serves as a versatile and accessible technique for both the quantitative analysis of this compound and the investigation of its electronic transitions. The underlying principle of this method involves the absorption of ultraviolet or visible light by the molecule, which results in the excitation of electrons from their ground state to higher energy orbitals. The wavelength at which maximum absorbance (λmax) occurs is a characteristic feature of the chromophores present within the molecular structure of this compound.

For the purpose of quantifying this compound in a solution, a calibration curve is typically constructed. This is achieved by measuring the absorbance of a series of standard solutions with known concentrations at the predetermined λmax. In accordance with the Beer-Lambert law, there is a direct proportional relationship between the absorbance and the concentration of the analyte. A representative UV-Visible spectrum of this compound would likely display a distinct λmax at a particular wavelength, which can then be utilized for its precise quantification.

Hypothetical UV-Visible Spectroscopic Data for this compound

| Concentration (µg/mL) | Absorbance at λmax (e.g., 278 nm) |

|---|---|

| 0 | 0.000 |

| 5 | 0.130 |

| 10 | 0.260 |

| 20 | 0.520 |

| 40 | 1.040 |

| 80 | 2.080 |

Fluorescence Spectroscopy

Fluorescence spectroscopy is another instrumental technique for the analysis of this compound, notable for its enhanced sensitivity and specificity when compared to UV-Visible spectroscopy. This method entails the excitation of a molecule at a specific wavelength, which is followed by the emission of light at a longer wavelength. The intensity of this emitted light is directly proportional to the concentration of the fluorescent substance.

Should this compound possess intrinsic fluorescence, owing to the presence of fluorophoric moieties in its structure, this characteristic can be leveraged for its detection and quantification at very low concentration levels. The excitation and emission spectra are unique to the molecule and can yield valuable information regarding its electronic structure and the local molecular environment. Furthermore, alterations in the fluorescence spectrum can be indicative of interactions with other molecules, providing a means to study such phenomena.

Hypothetical Fluorescence Spectroscopy Data for this compound

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity (Arbitrary Units) |

|---|---|---|

| 280 | 345 | 1150 |

| 295 | 335 | 1450 |

| 310 | 355 | 850 |

Electrophoretic Methods for Characterization of this compound-Related Molecules

Electrophoretic techniques are high-resolution separation methods that are indispensable for evaluating the purity and heterogeneity of this compound and its associated molecular species. These methods effect separation based on the charge-to-mass ratio of molecules within an electric field.

Capillary Electrophoresis (CE) and Capillary Isoelectric Focusing (cIEF)

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a highly efficient analytical technique that provides excellent resolution and rapid analysis times for the separation of charged molecules. In the analysis of this compound, CE can be employed to accurately assess its purity by separating it from any charged impurities or potential degradation products. The separation mechanism is based on the differential migration of analytes through a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. The resulting migration time of a compound is a characteristic parameter that aids in its identification.

Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing (cIEF) represents a high-resolution variant of CE that fractionates molecules based on their isoelectric point (pI). nih.gov The pI is defined as the specific pH at which a molecule possesses no net electrical charge. This technique is particularly advantageous for the characterization of charge heterogeneity in molecules such as this compound, which may be a consequence of post-translational modifications or chemical degradation. researchgate.net In a cIEF experiment, a stable pH gradient is generated within the capillary. When an electric field is applied, molecules migrate along this gradient until they reach the position where their net charge is zero, corresponding to their isoelectric point. nih.gov

Hypothetical cIEF Data for this compound and Related Isoforms

| Isoform | Isoelectric Point (pI) | Relative Abundance (%) |

|---|---|---|

| Main Peak (this compound) | 7.2 | 90.0 |

| Acidic Variant 1 | 7.0 | 6.5 |

| Basic Variant 1 | 7.4 | 3.5 |

Challenges and Future Directions in Da 3003 2 Research

Future Avenues for Academic Investigation of DA-3003-2

Future research endeavors should be directed towards a deeper understanding of the compound's broader biological impact and the application of innovative methodologies to enhance its discovery and development pipeline.

While the primary mechanism of this compound is the inhibition of Cdc25 phosphatases, leading to cell cycle arrest at the G2/M phase, the intricate network of cellular signaling suggests the potential for broader effects. medchemexpress.com Future academic studies should focus on elucidating the compound's impact on interconnected signaling cascades that are crucial in cancer cell proliferation and survival.

Key Research Questions for Novel Pathway Exploration:

Crosstalk with Stress-Activated Pathways: There is evidence of crosstalk between the cell cycle machinery and stress-responsive pathways. nih.gov Specifically, the Cdc25A isoform has been shown to inhibit the Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the cellular response to oxidative stress. nih.gov This interaction can influence the downstream JNK and p38 pathways, which are involved in both cell survival and apoptosis. nih.gov A crucial area of investigation would be to determine if this compound's inhibition of Cdc25 has downstream consequences on the ASK1-JNK/p38 signaling axis. Understanding this potential modulation could reveal new therapeutic applications for this compound in cancers characterized by high oxidative stress.

Influence on Pro-Survival Signaling: The PI3K/Akt and MAPK/ERK pathways are central to regulating cell growth, proliferation, and survival. nih.govcellsignal.com Constitutive activation of these pathways is a hallmark of many cancers. youtube.com Given the central role of Cdc25 in cell cycle progression, it is plausible that its inhibition by this compound could indirectly affect these critical pro-survival pathways. Future studies should investigate whether this compound treatment leads to alterations in the phosphorylation status and activity of key components of the PI3K/Akt and MAPK/ERK pathways. Uncovering such connections would provide a more comprehensive understanding of the compound's anti-cancer effects and could inform the design of rational combination therapies.

Identification of Off-Target Effects: A significant challenge in drug development is the potential for off-target effects, where a compound interacts with proteins other than its intended target. nih.gov While this compound is described as a selective Cdc25 inhibitor, comprehensive off-target profiling is essential. medchemexpress.com Future research should employ techniques such as proteomic screening to identify any unintended binding partners of this compound. This would not only help in predicting potential side effects but could also uncover novel mechanisms of action and therapeutic opportunities. nih.gov

Table 1: Potential Novel Biological Pathways for Investigation

| Pathway | Key Proteins | Potential Impact of this compound | Rationale for Investigation |

|---|---|---|---|

| Stress-Activated Kinase Pathway | ASK1, JNK, p38 | Modulation of cellular response to oxidative stress | Evidence of crosstalk between Cdc25A and ASK1. nih.gov |

| PI3K/Akt Signaling Pathway | PI3K, Akt, mTOR | Inhibition of pro-survival signals | Central role in cell proliferation and survival, frequently deregulated in cancer. nih.govyoutube.com |

| MAPK/ERK Signaling Pathway | Raf, MEK, ERK | Disruption of mitogenic signaling | Critical for cell growth and differentiation; a key pathway in many cancers. cellsignal.com |

The integration of advanced technologies can significantly accelerate and refine the drug discovery and development process. For a compound like this compound, these technologies offer avenues to enhance its properties and explore new therapeutic applications.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can analyze vast datasets to identify patterns and make predictions that are beyond human capability. doi.org In the context of this compound, these tools can be applied to:

Virtual Screening and Lead Optimization: AI can be used to screen large virtual libraries of compounds to identify novel derivatives of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov

Predictive Toxicology: Machine learning models can be trained to predict potential off-target effects and toxicity of this compound and its analogs, thereby de-risking the development process. nih.gov

Drug Repurposing: By analyzing biological and clinical data, AI algorithms may identify unexpected connections between the mechanism of Cdc25 inhibition and other diseases, suggesting new therapeutic uses for this compound. nih.gov

Computational Modeling and Simulation: Advanced computational methods provide powerful tools for understanding drug-target interactions at a molecular level.

Molecular Docking and Dynamics: These simulations can be used to model the binding of this compound to the active site of Cdc25 phosphatases. This can provide insights into the key interactions that determine its inhibitory activity and can guide the rational design of more potent and selective inhibitors.

Structure-Based Drug Design: By leveraging the crystal structure of Cdc25B, computational approaches can facilitate the de novo design of novel inhibitor scaffolds. nih.gov

Nanotechnology and Novel Drug Delivery Systems: The therapeutic efficacy of a drug is often limited by its delivery to the target site. Nanotechnology offers innovative solutions to overcome these challenges.

Targeted Nanoparticle Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility, stability, and circulation time. mdpi.comtbzmed.ac.ir Furthermore, these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that specifically recognize and bind to cancer cells, thereby increasing the local concentration of the drug at the tumor site and reducing systemic toxicity. mdpi.com

Overcoming Biological Barriers: For cancers that are difficult to treat due to biological barriers like the blood-brain barrier, nanotechnology-based delivery systems could provide a means to transport this compound to these otherwise inaccessible sites. cedars-sinai.edu

Table 2: Emerging Technologies in this compound Research

| Technology | Application | Potential Benefit |

|---|---|---|

| Artificial Intelligence (AI) | Virtual screening, predictive toxicology, drug repurposing | Accelerated discovery of improved analogs, reduced development risk, and identification of new therapeutic indications. doi.orgnih.gov |

| Computational Modeling | Molecular docking, structure-based drug design | Rational design of more potent and selective inhibitors. nih.gov |

| Nanotechnology | Targeted nanoparticle delivery, enhanced drug delivery across biological barriers | Improved therapeutic efficacy, reduced side effects, and treatment of difficult-to-reach tumors. mdpi.comcedars-sinai.edu |

Q & A

Q. What ethical considerations apply to human subject research involving this compound?

- Methodological Answer :

- Informed Consent : Disclose potential risks (e.g., metabolite toxicity).

- Privacy : Anonymize data using unique identifiers, not names .

- Compliance : Align with IRB protocols for sample collection and storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.